

# The Discovery and Synthesis of U-104067: A Pyrrolopyrimidine Antioxidant with Neuroprotective Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **U-104067**

Cat. No.: **B1241563**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**U-104067**, a novel pyrrolopyrimidine derivative, emerged from a research program at The Upjohn Company (later Pharmacia & Upjohn) focused on the discovery of potent antioxidants with neuroprotective and antiasthma activities.<sup>[1]</sup> This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of **U-104067**, consolidating key data and experimental protocols from seminal publications. The document is intended to serve as a detailed resource for researchers in medicinal chemistry, pharmacology, and drug development.

## Introduction

The search for effective therapeutic agents for neurodegenerative disorders and inflammatory conditions such as asthma has been a significant focus of pharmaceutical research. Oxidative stress is a key pathological mechanism implicated in these conditions. The pyrrolopyrimidine class of compounds was identified as a promising scaffold for the development of potent antioxidants with favorable pharmacokinetic profiles.<sup>[2]</sup> **U-104067**, chemically known as (9-(2-morpholinyl)ethyl) 2,4-di-1-pyrrolidinyl-9H-pyrimidino (4,5-b)indole monohydrochloride hydrate, is a prominent member of this class, demonstrating significant neuroprotective effects in preclinical models.<sup>[2]</sup>

## Discovery and Rationale

**U-104067** was discovered as part of a medicinal chemistry effort to develop novel, brain-penetrating antioxidants.[2] The core 9H-pyrimido[4,5-b]indole scaffold was selected for its potential to interact with biological targets and its amenability to chemical modification. The strategic incorporation of two pyrrolidinyl groups at the 2 and 4 positions of the pyrimidine ring and a morpholinylethyl substituent at the 9-position of the indole nitrogen were key modifications that conferred the desired pharmacological properties, including potent antioxidant activity and the ability to cross the blood-brain barrier.[1][2]

## Synthesis of **U-104067**

The synthesis of **U-104067** was initially developed on a laboratory scale and subsequently scaled up for preclinical and clinical development.[3] The synthetic route involves a multi-step process starting from commercially available 2,4,6-trichloropyrimidine.

## Synthetic Scheme

The overall synthetic pathway for **U-104067** is depicted below.



[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **U-104067**.

## Experimental Protocols

The following protocols are adapted from the scaled-up synthesis of **U-104067**.[3]

Step 1: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine

To a stirred suspension of 2,4,6-trichloropyrimidine in an appropriate solvent, a solution of pyrrolidine and sodium carbonate is added portion-wise while maintaining the temperature below 25 °C. The reaction mixture is stirred until the selective double displacement is complete, yielding 2,4-dichloro-6-(pyrrolidin-1-yl)pyrimidine. Subsequently, an excess of pyrrolidine is added, and the mixture is heated to drive the second substitution, affording 2,4-bis(pyrrolidin-1-yl)-6-chloropyrimidine after purification.

#### Step 2: Synthesis of 2,4-Bis(pyrrolidin-1-yl)-6-((2-(morpholin-4-yl)ethyl)amino)pyrimidine

2,4-Bis(pyrrolidin-1-yl)-6-chloropyrimidine is reacted with 4-(2-aminoethyl)morpholine in a suitable solvent at elevated temperature. The reaction progress is monitored by HPLC. Upon completion, the product is isolated by extraction and purified.

#### Step 3: Cyclization to form the Tetrahydro Derivative (U-101033)

The product from the previous step is dissolved in anhydrous tetrahydrofuran (THF) and cooled to a low temperature. n-Butyllithium is added dropwise to effect the cyclization. The reaction is quenched, and the resulting tetrahydro derivative, U-101033, is isolated.

#### Step 4: Aromatization to **U-104067**

The tetrahydro derivative (U-101033) is dissolved in decalin, and 10% palladium on carbon (Pd/C) is added as a catalyst. The mixture is heated to reflux to facilitate the dehydrogenation (aromatization) to **U-104067**. The reaction is monitored by HPLC for the disappearance of the starting material. Upon completion, the catalyst is filtered off, and the product is isolated and purified.

## Biological Activity and Pharmacology

**U-104067** exhibits potent antioxidant and neuroprotective properties, which have been evaluated in a variety of in vitro and in vivo models.[\[2\]](#)

## Antioxidant Activity

The antioxidant mechanism of **U-104067** is attributed to its ability to quench lipid peroxidation reactions, likely through electron-donating and/or radical-trapping mechanisms.[\[2\]](#)

## Neuroprotective Effects

**U-104067** has demonstrated significant neuroprotective effects in models of brain injury and ischemia.[\[2\]](#)

Table 1: In Vivo Neuroprotective Efficacy of **U-104067F** in a Gerbil Forebrain Ischemia Model[\[2\]](#)

| Treatment Group | Dose (mg/kg, i.p.) | Time of Administration (post-ischemia) | Hippocampal CA1 Neuronal Protection (%) |
|-----------------|--------------------|----------------------------------------|-----------------------------------------|
| Vehicle         | -                  | -                                      | 0                                       |
| U-104067F       | 10                 | 15 min                                 | 75 ± 8                                  |
| U-104067F       | 10                 | 4 hr                                   | 55 ± 10                                 |

## Pharmacokinetics

A key advantage of the pyrrolopyrimidine series, including **U-104067**, is their improved oral bioavailability and brain penetration compared to earlier classes of antioxidants like the 21-aminosteroids.[\[2\]](#)

Table 2: Pharmacokinetic Parameters of **U-104067F** in Rats[\[2\]](#)

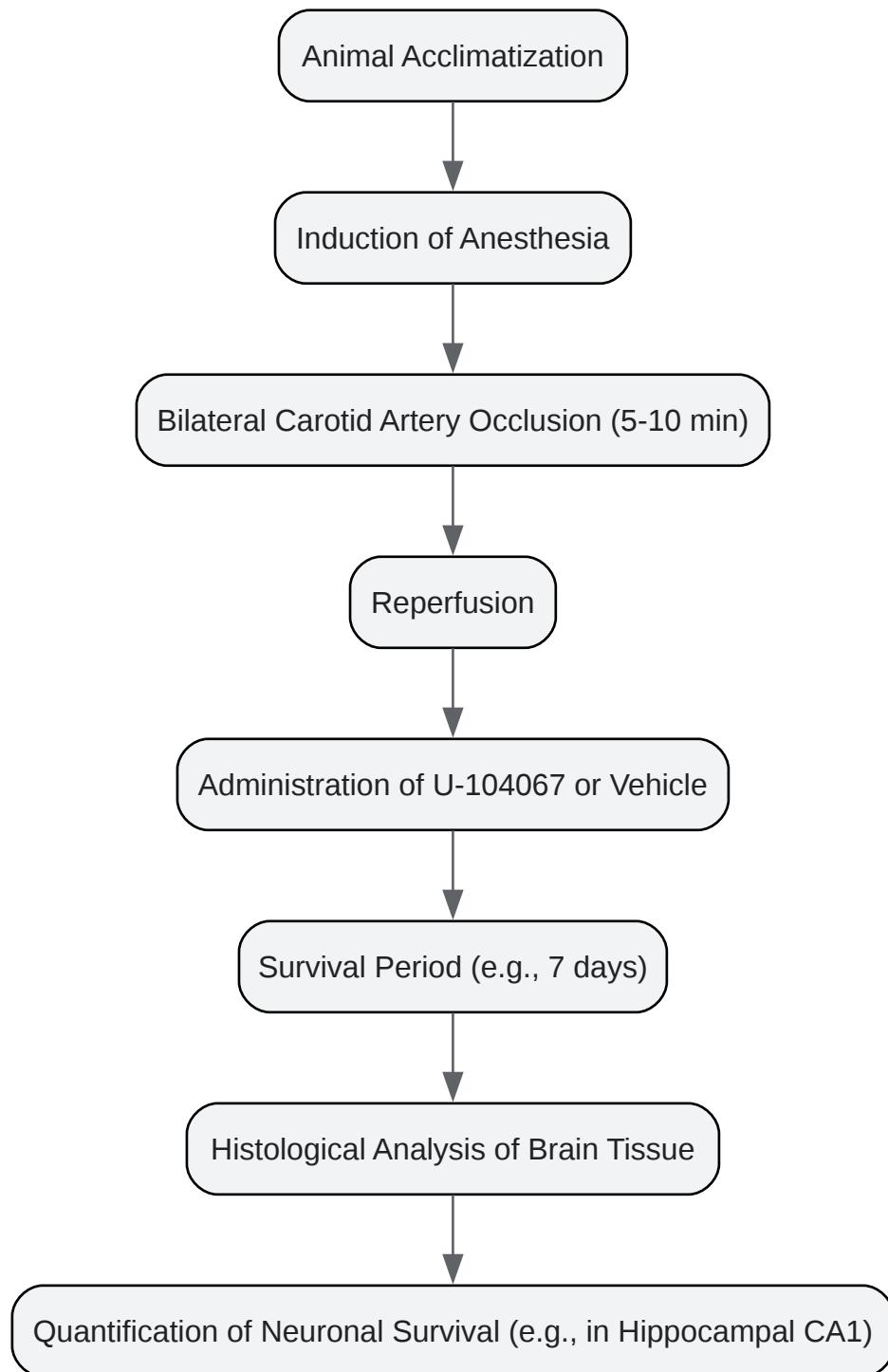
| Parameter                | Value                          |
|--------------------------|--------------------------------|
| Oral Bioavailability (%) | 56-70                          |
| Brain Uptake             | ~5-fold greater than Tirilazad |

## Experimental Protocols for Biological Assays

### In Vitro Iron-Induced Lipid Peroxidation Assay

This assay is used to assess the antioxidant activity of compounds in a cell-based system.




[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro lipid peroxidation assay.

- Cell Culture: Cortical neurons are cultured in appropriate media.
- Compound Treatment: Neurons are pre-incubated with varying concentrations of **U-104067**.
- Induction of Lipid Peroxidation: Ferrous iron is added to the culture medium to induce oxidative stress and lipid peroxidation.
- Measurement of Peroxidation: Lipid peroxidation is quantified by measuring the levels of malondialdehyde (MDA) or by using fluorescent probes sensitive to reactive oxygen species.
- Data Analysis: The ability of **U-104067** to inhibit lipid peroxidation is determined by comparing the results from treated and untreated cells.

## Gerbil Transient Forebrain Ischemia Model

This *in vivo* model is used to evaluate the neuroprotective effects of compounds against ischemic brain injury.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the gerbil transient forebrain ischemia model.

- Ischemia Induction: Under anesthesia, the common carotid arteries of gerbils are occluded for a defined period (e.g., 5 minutes) to induce transient global cerebral ischemia.

- Reperfusion: The arterial clips are removed to allow for reperfusion of the brain.
- Drug Administration: **U-104067** or a vehicle control is administered at specified times post-ischemia.
- Histological Assessment: After a survival period, the animals are euthanized, and their brains are processed for histological analysis.
- Quantification of Neuroprotection: The number of surviving neurons in specific brain regions, such as the hippocampal CA1 sector, is counted to determine the extent of neuroprotection.

## Conclusion

**U-104067** represents a significant advancement in the development of brain-penetrating antioxidants with neuroprotective potential. Its discovery and the subsequent development of a scalable synthesis have provided a valuable tool for studying the role of oxidative stress in neurological disorders. The data presented in this guide highlight the promising pharmacological profile of **U-104067** and provide a foundation for further research and development in this area.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis of novel 2,4-diaminopyrrolo-[2,3-d]pyrimidines with antioxidant, neuroprotective, and antiasthma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrolopyrimidines: novel brain-penetrating antioxidants with neuroprotective activity in brain injury and ischemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- To cite this document: BenchChem. [The Discovery and Synthesis of U-104067: A Pyrrolopyrimidine Antioxidant with Neuroprotective Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1241563#discovery-and-synthesis-of-u-104067>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)